molecular formula C25H30N6O B12185187 1-(diphenylmethyl)-4-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperazine

1-(diphenylmethyl)-4-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperazine

Cat. No.: B12185187
M. Wt: 430.5 g/mol
InChI Key: AFDQERHDBKASNG-UHFFFAOYSA-N
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Description

1-(diphenylmethyl)-4-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperazine is a complex organic compound that features a piperazine ring substituted with a diphenylmethyl group and a tetrazole-containing cyclohexylcarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(diphenylmethyl)-4-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperazine typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the reaction of an appropriate nitrile with sodium azide under acidic conditions to form the tetrazole ring. The cyclohexylcarbonyl group can be introduced via a Friedel-Crafts acylation reaction using cyclohexanoyl chloride and an aluminum chloride catalyst. The final step involves the coupling of the tetrazole-containing cyclohexylcarbonyl group with the diphenylmethyl-substituted piperazine under basic conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the tetrazole formation and acylation steps, as well as the development of efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-(diphenylmethyl)-4-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperazine can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized to form various nitrogen oxides.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Nitrogen oxides and other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-(diphenylmethyl)-4-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(diphenylmethyl)-4-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing the compound to bind to and inhibit the activity of specific enzymes. The diphenylmethyl group can enhance the compound’s binding affinity and selectivity for its target .

Comparison with Similar Compounds

Similar Compounds

    1-(diphenylmethyl)-4-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperidine: Similar structure but with a piperidine ring instead of a piperazine ring.

    1-(diphenylmethyl)-4-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}morpholine: Similar structure but with a morpholine ring instead of a piperazine ring.

Uniqueness

1-(diphenylmethyl)-4-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperazine is unique due to the combination of its tetrazole ring and piperazine ring, which can confer specific binding properties and biological activity. The presence of the diphenylmethyl group further enhances its potential as a therapeutic agent by improving its binding affinity and selectivity .

Properties

Molecular Formula

C25H30N6O

Molecular Weight

430.5 g/mol

IUPAC Name

(4-benzhydrylpiperazin-1-yl)-[1-(tetrazol-1-yl)cyclohexyl]methanone

InChI

InChI=1S/C25H30N6O/c32-24(25(14-8-3-9-15-25)31-20-26-27-28-31)30-18-16-29(17-19-30)23(21-10-4-1-5-11-21)22-12-6-2-7-13-22/h1-2,4-7,10-13,20,23H,3,8-9,14-19H2

InChI Key

AFDQERHDBKASNG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)N5C=NN=N5

Origin of Product

United States

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